carbobenzoxy-L-alanyl chloride

Description

Properties

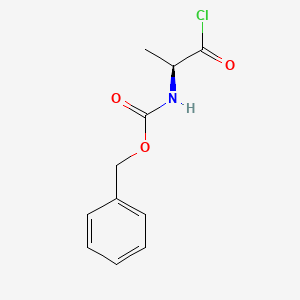

Molecular Formula |

C11H12ClNO3 |

|---|---|

Molecular Weight |

241.67 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-chloro-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C11H12ClNO3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,15)/t8-/m0/s1 |

InChI Key |

KQRKTNSKOHZHCM-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)Cl)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)Cl)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Amide Bond Formation with Amines

Cbz-L-alanyl chloride reacts with primary or secondary amines to form protected dipeptides via nucleophilic addition-elimination.

Mechanism:

-

Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination : HCl is expelled, regenerating the carbonyl group and yielding the amide product .

Example:

Reaction with ethylamine produces N-ethyl-Cbz-L-alaninamide and ethylammonium chloride .

Reaction Conditions :

| Amine | Product | Yield | Source |

|---|---|---|---|

| Ethanolamine | N-(Cbz-L-alanyl) ethanolamine | 88% | |

| Glutamine derivative | Cbz-Ala-Gln | 45% |

Esterification with Alcohols

The chloride reacts with alcohols to form esters, useful in peptide fragment coupling.

Mechanism:

Similar to amine reactions, but with alcohol as the nucleophile .

Example:

Reaction with methanol in anhydrous ether yields Cbz-L-alanine methyl ester .

Key Data :

Hydrolysis to Carboxylic Acid

Controlled hydrolysis regenerates Cbz-L-alanine, enabling deprotection or further functionalization.

Conditions :

Outcome :

Protocol :

-

Resin Activation : Chloride reacts with hydroxymethyl resin.

-

Deprotection : Acidic cleavage (e.g., 5% TFA) removes the Cbz group .

-

Coupling : Subsequent amino acids are added via analogous acyl chloride intermediates.

Advantages :

Reactivity in Mixed Anhydride Formation

The chloride participates in mixed anhydride synthesis for sterically hindered couplings.

Example:

Reaction with isobutyl chloroformate yields a mixed anhydride, which couples with glutamine derivatives to form Cbz-Ala-Gln .

Conditions :

Competitive Hydrolysis:

Exposure to moisture leads to premature hydrolysis.

Prevention : Use anhydrous solvents and inert atmospheres .

Epimerization:

Basic conditions may racemize the chiral center.

Mitigation : Maintain pH < 8 and low temperatures .

Comparative Reactivity Data

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Amidation (Ethylamine) | 2.5 × 10⁻³ | 45 |

| Esterification (MeOH) | 1.8 × 10⁻³ | 50 |

| Hydrolysis (H₂O) | 4.2 × 10⁻⁴ | 55 |

Comparison with Similar Compounds

Key Properties:

- Reactivity : The acyl chloride group facilitates nucleophilic acyl substitution, making it a critical reagent in solid-phase peptide synthesis.

- Instability: Unlike simpler Cbz-protected amino acid chlorides (e.g., Cbz-glycyl chloride), Cbz-L-alanyl chloride is prone to intramolecular condensation, forming a cyclic carbonic acid anhydride derivative under mild conditions .

- Applications: Primarily used in the synthesis of bioactive peptides and modified amino acids, where selective deprotection of the Cbz group (via hydrogenolysis or acidic conditions) is required .

Comparison with Similar Compounds

Stability and Reactivity

Cbz-L-alanyl chloride exhibits distinct stability differences compared to other Cbz-protected amino acid chlorides:

Mechanistic Insight : The instability of Cbz-L-alanyl chloride arises from the proximity of the Cbz group and the alanine β-carbon, enabling cyclization. Bergmann et al. exploited this property to synthesize cyclic derivatives .

Physical and Chemical Properties

Data from commercial catalogs and synthesis reports highlight key differences:

Notes:

Q & A

Q. What are the established synthetic routes for carbobenzoxy-L-alanyl chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via a two-step process:

- Step 1 : Protection of L-alanine using benzyl chloroformate (Cbz-Cl) in alkaline conditions (e.g., aqueous NaOH) to form N-carbobenzoxy-L-alanine (Cbz-L-Ala-OH) .

- Step 2 : Conversion of the carboxylic acid group to the acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous toluene .

- Critical Parameters : Temperature control (<0°C during Cbz-Cl addition) minimizes racemization. Excess SOCl₂ and inert atmospheres prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR (e.g., benzyl group protons at δ 7.2–7.4 ppm, α-proton splitting due to chirality) .

- Infrared Spectroscopy (IR) : Acyl chloride C=O stretch (~1800 cm⁻¹) and absence of -OH (carboxylic acid) confirm successful activation .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers optimize purification of this compound to minimize degradation?

- Recrystallization : Use non-polar solvents (e.g., hexane/ethyl acetate mixtures) under nitrogen to avoid moisture .

- Flash Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for lab-scale purification .

Advanced Research Questions

Q. What factors contribute to inconsistencies in reported melting points or spectral data for carbobenzoxy-L-alanyl derivatives?

- Polymorphism : Crystallization conditions (solvent, cooling rate) may alter melting points (e.g., 90–92°C in vs. other literature) .

- Hydration/Solvent Trapping : Residual solvents (e.g., toluene) in crystal lattices can shift thermal properties. Karl Fischer titration or TGA can identify moisture content .

Q. How does this compound’s stability vary under acidic/basic conditions, and what decomposition pathways dominate?

- Acidic Conditions : The Cbz group is acid-labile; prolonged exposure to HCl or TFA leads to deprotection, releasing benzyl alcohol and CO₂ .

- Basic Conditions : Hydrolysis of the acyl chloride to Cbz-L-Ala-OH occurs rapidly in aqueous NaOH (pH >10). Kinetic studies using pH-stat titration can quantify degradation rates .

Q. What mechanistic insights explain side reactions during peptide coupling with this compound?

- Racemization : Base-catalyzed enolization during activation (e.g., using DMAP) can lead to D-isomer formation. Low-temperature reactions (-20°C) and zwitterionic intermediates mitigate this .

- Competitive Reactions : Acyl chloride may react with nucleophiles (e.g., amines in buffers) instead of the target amino group. Pre-activation with HOBt/DIC improves selectivity .

Q. How does this compound compare to other amino-protecting groups (e.g., Boc, Fmoc) in solid-phase peptide synthesis (SPPS)?

- Deprotection Compatibility : Cbz requires hydrogenolysis (H₂/Pd-C) or HBr/AcOH, incompatible with acid-labile Boc (TFA) or base-sensitive Fmoc (piperidine) .

- Orthogonality : Cbz is rarely used in modern SPPS due to limited orthogonal compatibility but remains valuable in solution-phase synthesis for selective deprotection .

Q. What strategies resolve low yields in this compound-mediated peptide couplings?

- Moisture Control : Use molecular sieves or anhydrous solvents (e.g., DCM dried over CaH₂) to prevent hydrolysis .

- Stoichiometry Optimization : A 1.2:1 molar ratio of acyl chloride to amine ensures complete activation without excess reagent waste .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.